2-Pentanone, 3-(methoxymethylene)- (9CI)
Description
Properties
CAS No. |
188198-67-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.171 |
IUPAC Name |
3-(methoxymethylidene)pentan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(5-9-3)6(2)8/h5H,4H2,1-3H3 |
InChI Key |
KPUXTGCMBAXFLC-UHFFFAOYSA-N |
SMILES |
CCC(=COC)C(=O)C |
Synonyms |
2-Pentanone, 3-(methoxymethylene)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(Nitromethylidene)pentan-2-one
- Molecular Formula: C₆H₉NO₃
- Molecular Weight : 143.14 g/mol
- CAS No.: 155990-67-3
- Structure: Features a nitromethylene (-CH=N(O)₂) substituent at the 3-position of the 2-pentanone backbone .
Key Properties :
- Purity : ≥95% (commercial standards)
- Storage : Recommended at -20°C to maintain stability .
- Spectral Data :
- InChIKey : GROARPMNTCIURO-UHFFFAOYSA-N
- SMILES : CCC(=CN+[O-])C(=O)C .
Comparison with Similar Compounds
2-Pentanone, 4-methyl- (9CI) (Methyl Isobutyl Ketone, MIBK)
2-Pentanone, 4-hydroxy-3-methylene-, (R)- (9CI)
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.14 g/mol
- CAS No.: 136377-93-0
- Structure : Contains a hydroxymethylene (-CH(OH)-) group at position 3 and a methylene group at position 4.
- Key Differences :
2-Pentanone, 3-ethoxy-4-methyl- (9CI)
- Molecular Formula : C₈H₁₆O₂
- Molecular Weight : 144.21 g/mol
- CAS No.: 161974-04-5
- Structure : Ethoxy (-OCH₂CH₃) and methyl substituents at positions 3 and 4, respectively.
- Key Differences: Larger molecular size (144.21 vs. 143.14) due to the ethoxy group.
2-Pentanone, 3-[(methylthio)methylene]- (9CI)
2-Pentanone, 3-nitro-, (3R)- (9CI)
- Molecular Formula: C₅H₉NO₃
- Molecular Weight : 131.13 g/mol
- CAS No.: 521087-51-4
- Structure: Nitro group (-NO₂) at position 3 without the methylidene double bond.
- Synthetic routes yield 95% purity under optimized conditions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Applications/Properties | CAS No. |
|---|---|---|---|---|---|
| 2-Pentanone, 3-(nitromethylene)- | C₆H₉NO₃ | 143.14 | Nitromethylene (-CH=N(O)₂) | Research chemical, high polarity | 155990-67-3 |
| 2-Pentanone, 4-methyl- (MIBK) | C₆H₁₂O | 100.16 | Methyl (-CH₃) | Industrial solvent | 108-10-1 |
| 2-Pentanone, 4-hydroxy-3-methylene- | C₆H₁₀O₂ | 114.14 | Hydroxymethylene (-CH(OH)-) | Chiral intermediates | 136377-93-0 |
| 2-Pentanone, 3-ethoxy-4-methyl- | C₈H₁₆O₂ | 144.21 | Ethoxy (-OCH₂CH₃), methyl | Lipophilic solvent/modifier | 161974-04-5 |
| 2-Pentanone, 3-[(methylthio)methylene]- | C₇H₁₀OS | 142.22 | Methylthio (-SCH₃) | Sulfur chemistry applications | 176646-21-2 |
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